Lipophilicity Advantage: LogP Comparison with 4-Aminoazobenzene
The computed XLogP3 value for 4-[(4-aminophenyl)azo]phenol is 3.1, compared to an XLogP3 of 2.6 for 4-aminoazobenzene (PubChem CID 6051) [1][2]. This represents a 0.5-unit increase in lipophilicity, attributable to the presence of the hydroxy group facilitating stronger intermolecular interactions in nonpolar phases. The difference is significant in liquid-liquid partitioning and chromatographic retention prediction.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4-Aminoazobenzene: 2.6 |
| Quantified Difference | Δ = 0.5 |
| Conditions | Computational prediction via PubChem XLogP3 algorithm |
Why This Matters
This higher lipophilicity enhances the compound's utility in applications requiring increased organic phase partitioning, such as membrane permeation studies or non-aqueous dyeing processes.
- [1] PubChem. 4-Amino-4'-hydroxyazobenzene: Computed Properties. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. 4-Aminoazobenzene: Computed Properties. National Center for Biotechnology Information, 2025. View Source
